molecular formula C8H8BrCl B2767621 Benzene, 1-(bromomethyl)-2-chloro-3-methyl- CAS No. 134271-45-7

Benzene, 1-(bromomethyl)-2-chloro-3-methyl-

Cat. No. B2767621
CAS No.: 134271-45-7
M. Wt: 219.51
InChI Key: MCEYVJFKCOFDCS-UHFFFAOYSA-N
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Patent
US08557853B2

Procedure details

A solution of 2-chloro-m-xylene (5.00 g, 35.60 mmol), NBS (5.70 g, 32.03 mmol), and a catalytic amount of benzoyl peroxide (100 mg) in CCl4 was refluxed for 1 hour. After cooling to room temperature the resulting mixture was filtered and the filtrate was distilled off. Purification by column chromatography using pentane as the eluant followed by distillation afforded the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3.) δ 2.39 (s, 3H), 4.61 (s, 2H), 7.08-7.23 (m, 2H), 7.25-7.30 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:9].C1C(=O)N([Br:17])C(=O)C1.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:9][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1C)C
Name
Quantity
5.7 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
100 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C(=CC=C1)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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